![molecular formula C6H3Cl2NO2 B1331721 4,5-Dichloropicolinic acid CAS No. 73455-13-7](/img/structure/B1331721.png)
4,5-Dichloropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloropicolinic acid is an organic compound with the molecular formula C6H3Cl2NO2 . It is a chlorinated derivative of picolinic acid.
Molecular Structure Analysis
The molecular structure of 4,5-Dichloropicolinic acid is represented by the formula C6H3Cl2NO2 . The average molecular weight is 191.999 Da .It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 192 .
Scientific Research Applications
Herbicidal Activity
4,5-Dichloropicolinic acid and its derivatives have been extensively studied for their herbicidal properties . They have been applied to the foliage of juvenile crop plants at various concentrations, demonstrating their effectiveness in controlling weed growth .
Synthetic Auxin Herbicides
Picolinic acid and picolinate compounds, including 4,5-Dichloropicolinic acid, are a remarkable class of synthetic auxin herbicides . They have been used as structural skeletons for the design and synthesis of novel herbicides . For instance, 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acid compounds were designed and synthesized, and some of them exhibited better post-emergence herbicidal activity than picloram .
Plant Growth Regulation
4,5-Dichloropicolinic acid has been used in studies investigating its effects on the growth of various plant species . It has been found to cause morphological abnormalities and growth inhibition in certain plant species at sublethal rates .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4,5-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, altering their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making picolinic acid an effective anti-viral agent .
Biochemical Pathways
Picolinic acid, from which it is derived, plays a key role in zinc transport . This suggests that 4,5-Dichloropicolinic acid might also influence pathways related to zinc transport and homeostasis.
Pharmacokinetics
It is known that picolinic acid, its parent compound, is a pyridine carboxylate metabolite of tryptophan . Given the structural similarity, it is plausible that 4,5-Dichloropicolinic acid might share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of 4,5-Dichloropicolinic acid is the inhibition of the function of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent.
Action Environment
It is known that picolinic acid and its derivatives are used as herbicides , suggesting that they are stable and effective in various environmental conditions
properties
IUPAC Name |
4,5-dichloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMTNAVHHXZIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310511 |
Source
|
Record name | 4,5-DICHLOROPICOLINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73455-13-7 |
Source
|
Record name | 73455-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-DICHLOROPICOLINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.